2,4-Dichlorobenzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
2,4-Dichlorobenzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dichlorobenzyl group and an amino-methyl-thiazole carboxylate moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2,4-Dichlorobenzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of 2-aminothiazole with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction time.
Chemical Reactions Analysis
2,4-Dichlorobenzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Scientific Research Applications
2,4-Dichlorobenzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death . It may also interact with cellular receptors and signaling pathways to exert its anti-inflammatory and antitumor effects .
Comparison with Similar Compounds
2,4-Dichlorobenzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
2-Aminothiazole: A precursor to various thiazole derivatives with antimicrobial and anti-inflammatory properties.
4-Methyl-2-aminothiazole: Known for its antifungal and antibacterial activities.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antiviral, antitumor, and antioxidant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H10Cl2N2O2S |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-6-10(19-12(15)16-6)11(17)18-5-7-2-3-8(13)4-9(7)14/h2-4H,5H2,1H3,(H2,15,16) |
InChI Key |
VSUWVRAQYMBVNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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